molecular formula C16H14ClFO B14553662 3-Chloro-1-(4'-fluoro-2'-methyl[1,1'-biphenyl]-4-yl)propan-1-one CAS No. 61720-89-6

3-Chloro-1-(4'-fluoro-2'-methyl[1,1'-biphenyl]-4-yl)propan-1-one

Cat. No.: B14553662
CAS No.: 61720-89-6
M. Wt: 276.73 g/mol
InChI Key: OJUVBUFPSGVTIK-UHFFFAOYSA-N
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Description

3-Chloro-1-(4’-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a biphenyl structure, along with a propanone moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4’-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)propan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4’-fluoro-2’-methyl[1,1’-biphenyl] using a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the chloroacetyl group to the biphenyl structure.

    Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction, which involves the use of zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl) to reduce the carbonyl group to a methylene group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4’-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives with nucleophiles.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

3-Chloro-1-(4’-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4’-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the chloro, fluoro, and methyl groups can influence its binding affinity and specificity towards these targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-4-fluorobenzene: Shares the chloro and fluoro substituents but lacks the biphenyl structure.

    4-Fluorobiphenyl: Contains the biphenyl structure with a fluoro substituent but lacks the chloro and propanone moieties.

    3-Chloro-2-methyl-1-propanol: Contains the chloro and propanone moieties but lacks the biphenyl structure.

Uniqueness

3-Chloro-1-(4’-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)propan-1-one is unique due to the combination of its functional groups, which imparts distinct chemical and biological properties. The presence of the biphenyl structure enhances its stability and potential for π-π interactions, while the chloro and fluoro groups contribute to its reactivity and potential biological activity.

Properties

CAS No.

61720-89-6

Molecular Formula

C16H14ClFO

Molecular Weight

276.73 g/mol

IUPAC Name

3-chloro-1-[4-(4-fluoro-2-methylphenyl)phenyl]propan-1-one

InChI

InChI=1S/C16H14ClFO/c1-11-10-14(18)6-7-15(11)12-2-4-13(5-3-12)16(19)8-9-17/h2-7,10H,8-9H2,1H3

InChI Key

OJUVBUFPSGVTIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)CCCl

Origin of Product

United States

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